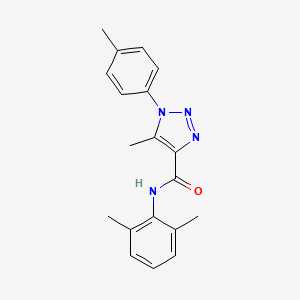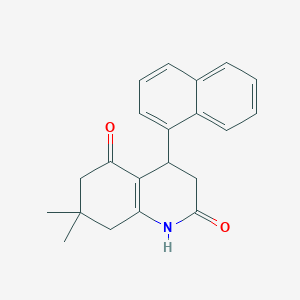![molecular formula C19H17F3N2O2S B4641651 2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B4641651.png)
2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
Vue d'ensemble
Description
2-[7-Ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a trifluoroacetyl group, an indole ring, and a thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a Lewis acid catalyst.
Attachment of the Thiophene Moiety: The thiophene group can be attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the indole and thiophene derivatives through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the trifluoroacetyl moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the indole and thiophene rings.
Reduction: Reduced derivatives with hydroxyl or alkyl groups replacing the carbonyl group.
Substitution: Substituted thiophene derivatives with various functional groups.
Applications De Recherche Scientifique
2-[7-Ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for advanced materials with specific electronic properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules or as a catalyst in specific industrial processes.
Mécanisme D'action
The mechanism of action of 2-[7-ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds or electrostatic interactions with active sites, while the indole and thiophene rings can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl trifluoroacetate: A simpler compound with a trifluoroacetyl group, used in organic synthesis.
2-(Trifluoroacetyl)thiophene: A compound with a trifluoroacetyl group attached to a thiophene ring, used in similar synthetic applications.
Ethyl 3-(2,2,2-trifluoroacetyl)benzoate: A compound with a trifluoroacetyl group attached to a benzene ring, used in organic synthesis.
Uniqueness
2-[7-Ethyl-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-[(thiophen-2-yl)methyl]acetamide is unique due to its combination of an indole ring, a trifluoroacetyl group, and a thiophene moiety. This combination provides a unique set of chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-[7-ethyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-2-12-5-3-7-14-15(18(26)19(20,21)22)10-24(17(12)14)11-16(25)23-9-13-6-4-8-27-13/h3-8,10H,2,9,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZXBKRFRDKKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCC3=CC=CS3)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dichloro-N-{2-[4-ethyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4641579.png)
![3-METHYL-N-{4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE](/img/structure/B4641587.png)
![PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4641589.png)
![5-ANILINO-3-PIPERIDINO-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE](/img/structure/B4641594.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4641600.png)
![N-(2,6-difluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4641606.png)
![N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4641609.png)
![1-(3,4-dichlorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4641624.png)
![6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-N~4~-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4641638.png)
![4-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B4641656.png)
![N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B4641667.png)
![4-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B4641674.png)

